molecular formula C17H11NO6 B5759994 2-(2-Methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

2-(2-Methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B5759994
M. Wt: 325.27 g/mol
InChI Key: MAFNXIHECWOZKY-UHFFFAOYSA-N
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Description

2-(2-Methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with a unique structure that includes a phthalimide core and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves the condensation of phthalic anhydride with an appropriate amine, followed by esterification and subsequent functional group modifications. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxycarbonyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with molecular targets through various pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, or interacting with cellular receptors to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalic anhydride: A precursor in the synthesis of phthalimide derivatives.

    N-Substituted phthalimides: Compounds with similar core structures but different substituents.

    Isoindole derivatives: Compounds with variations in the isoindole ring system.

Uniqueness

2-(2-Methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxycarbonyl group and phthalimide core make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c1-24-17(23)11-4-2-3-5-13(11)18-14(19)10-7-6-9(16(21)22)8-12(10)15(18)20/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFNXIHECWOZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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